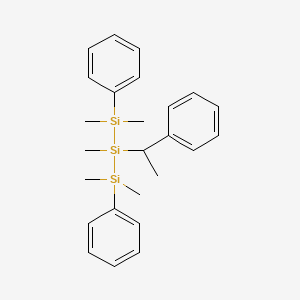
Trisilane, 1,1,2,3,3-pentamethyl-1,3-diphenyl-2-(1-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisilane, 1,1,2,3,3-pentamethyl-1,3-diphenyl-2-(1-phenylethyl)- is a complex organosilicon compound It is characterized by its unique structure, which includes three silicon atoms bonded in a chain, with various methyl and phenyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trisilane, 1,1,2,3,3-pentamethyl-1,3-diphenyl-2-(1-phenylethyl)- typically involves the reaction of organosilicon precursors under controlled conditions. One common method involves the hydrosilylation of alkenes or alkynes with silanes in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing specialized reactors and catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Trisilane, 1,1,2,3,3-pentamethyl-1,3-diphenyl-2-(1-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of simpler silanes.
Substitution: This compound can participate in substitution reactions where one of the methyl or phenyl groups is replaced by another functional group, often facilitated by a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; usually performed under anhydrous conditions.
Substitution: Various catalysts such as platinum or palladium; reactions may require elevated temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction can produce simpler silanes.
Aplicaciones Científicas De Investigación
Trisilane, 1,1,2,3,3-pentamethyl-1,3-diphenyl-2-(1-phenylethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in radical reactions and as a reducing agent.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in the field of oncology.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of Trisilane, 1,1,2,3,3-pentamethyl-1,3-diphenyl-2-(1-phenylethyl)- involves its ability to participate in radical reactions. The silicon atoms in the compound can stabilize radical intermediates, making it an effective reducing agent. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through radical mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- Trisilane, 1,1,3,3-tetramethyl-2,2-diphenyl-
- Trisilane, 1,1,2,2,3,3-hexamethyl-1,3-diphenyl-
- Trisilane, 1,1,1,3,3,3-hexamethyl-2-(trifluoromethyl)-2-(trimethylsilyl)-
Uniqueness
Trisilane, 1,1,2,3,3-pentamethyl-1,3-diphenyl-2-(1-phenylethyl)- is unique due to its specific arrangement of methyl and phenyl groups, which confer distinct chemical properties. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
510727-25-0 |
|---|---|
Fórmula molecular |
C25H34Si3 |
Peso molecular |
418.8 g/mol |
Nombre IUPAC |
bis[dimethyl(phenyl)silyl]-methyl-(1-phenylethyl)silane |
InChI |
InChI=1S/C25H34Si3/c1-22(23-16-10-7-11-17-23)28(6,26(2,3)24-18-12-8-13-19-24)27(4,5)25-20-14-9-15-21-25/h7-22H,1-6H3 |
Clave InChI |
WIOSOJPDAAHFLS-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)[Si](C)([Si](C)(C)C2=CC=CC=C2)[Si](C)(C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({2-[(2,4,6-Trichlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14232225.png)
![4-[3-Methoxy-4-(methoxymethoxy)phenyl]butan-2-one](/img/structure/B14232229.png)
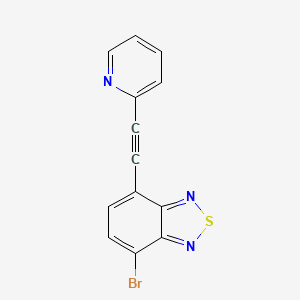
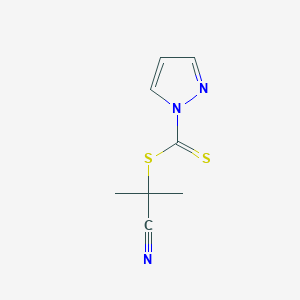
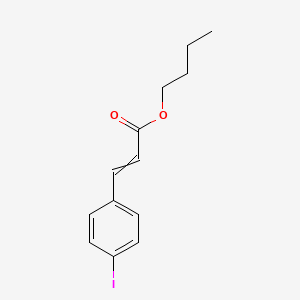
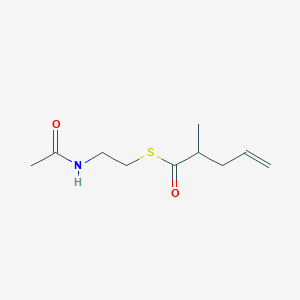
![1H-1,2,4-Triazole, 3-[4-(chloromethyl)phenyl]-1-ethyl-5-methyl-](/img/structure/B14232250.png)
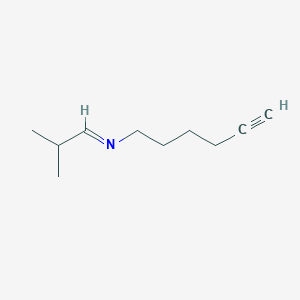
![Benzaldehyde, 2,3,4-trimethoxy-6-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B14232263.png)

![(1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol](/img/structure/B14232272.png)
![2H-Pyrido[2,3-d][1,3]oxazin-2-one,7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-(3R)-3-piperidinyl-,hydrochloride](/img/structure/B14232282.png)
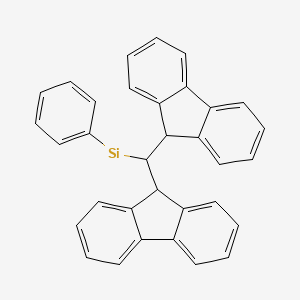
![3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol](/img/structure/B14232311.png)
